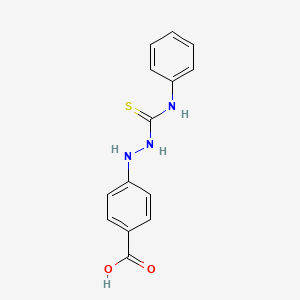
1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide is an organic compound that belongs to the class of thiosemicarbazides It is characterized by the presence of a carboxyphenyl group and a phenyl group attached to a thiosemicarbazide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide typically involves the reaction of 4-carboxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with thiocarbamide under acidic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or methanol as solvents, with the addition of a catalytic amount of acid to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to corresponding amines.
Substitution: The phenyl and carboxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Research is ongoing into its potential as an anticancer agent, given its ability to inhibit certain enzymes.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide involves its interaction with molecular targets such as enzymes and receptors. The thiosemicarbazide moiety can form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or alter receptor function. This interaction can lead to changes in cellular pathways, ultimately exerting its biological effects.
類似化合物との比較
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: This compound shares the carboxyphenyl group and has applications in photodynamic therapy.
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Similar in structure, used in the synthesis of metal-organic frameworks.
4-Carboxyphenylboronic Acid: Another compound with a carboxyphenyl group, used in drug design and as a biochemical probe.
Uniqueness: 1-(4-Carboxyphenyl)-4-phenyl-3-thiosemicarbazide is unique due to its thiosemicarbazide moiety, which imparts distinct chemical reactivity and biological activity compared to other carboxyphenyl-containing compounds. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
97159-71-2 |
|---|---|
分子式 |
C14H13N3O2S |
分子量 |
287.34 g/mol |
IUPAC名 |
4-[2-(phenylcarbamothioyl)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C14H13N3O2S/c18-13(19)10-6-8-12(9-7-10)16-17-14(20)15-11-4-2-1-3-5-11/h1-9,16H,(H,18,19)(H2,15,17,20) |
InChIキー |
VVCQNBWRFXIRSN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NNC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



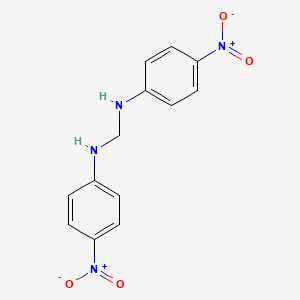
![4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B15075241.png)

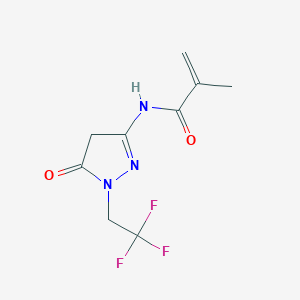
![N-benzyl-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B15075262.png)
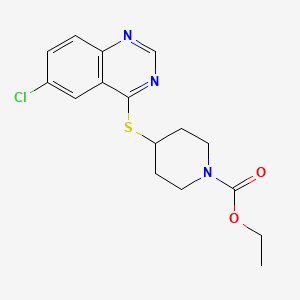
![(3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione](/img/structure/B15075270.png)
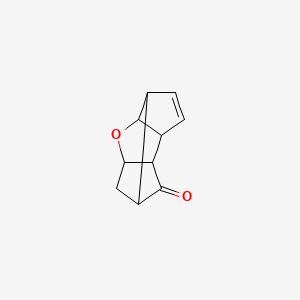
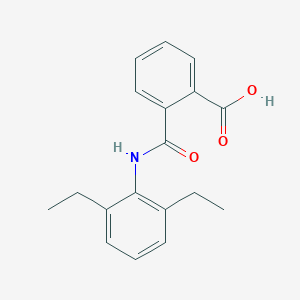


![2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol](/img/structure/B15075312.png)

